Cas no 88-13-1 (Thiophene-3-carboxylic acid)

Thiofeen-3-carbonzuur is een organische verbinding met de molecuulformule C5H4O2S, behorend tot de klasse van thiofeencarbonzuren. Deze verbinding kenmerkt zich door de aanwezigheid van een carboxylgroep (-COOH) op de 3-positie van het thiofeenring, wat het een veelzijdig bouwsteen maakt in organische synthese. Het wordt vaak gebruikt als tussenproduct in de farmaceutische industrie en bij de productie van agrochemicaliën. Thiofeen-3-carbonzuur biedt goede stabiliteit en reactiviteit, waardoor het geschikt is voor diverse chemische transformaties, zoals esterificatie en amidevorming. De zuivere vorm is typisch een wit tot lichtgeel kristallijn poeder met een hoog zuiverheidsniveau, wat consistentie in onderzoeks- en productieprocessen garandeert.
Thiophene-3-carboxylic acid structure
Thiophene-3-carboxylic acid structure
Product Name:Thiophene-3-carboxylic acid
CAS-nummer:88-13-1
MF:C5H4O2S
MW:128.149060249329
MDL:MFCD00005467
CID:34452
PubChem ID:6918
Update Time:2025-12-22

Thiophene-3-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Thiophene-3-carboxylic acid
    • 3-Thenoic acid
    • AKOS B013976
    • AKOS 207-06
    • 3-Thiophenezoic acid
    • 3-THIOPHENIC ACID
    • BETA-THIOPHENIC ACID
    • B-THIOPHENIC ACID
    • 3-Thiophenecarboxylic Acid
    • 3-Thiophenearboxylic acid
    • 3-Thienylcarboxylic acid
    • 3-THIOPHENE CARBOXYLIC ACID
    • beta-Thiophenecarboxylic acid
    • .beta.-Thiophenic acid
    • .beta.-Thiophenecarboxylic acid
    • YNVOMSDITJMNET-UHFFFAOYSA-N
    • 6V3012Q6BE
    • thiophene-3-carboxylicacid
    • 3-thienoic acid
    • 3-thiophenoic acid
    • 3-thiophen
    • AC-4905
    • T1084
    • 3-Carboxythiophene
    • 3-Thiophenecarboxylic acid, 99%
    • AM20110264
    • EINECS 201-802-5
    • P17867
    • Thiophene-3-caboxylic acid
    • thiophen-3-carboxylic acid
    • SCHEMBL152166
    • NSC66314
    • 3-thiophencarboxylic acid
    • FT-0616409
    • 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
    • 5-18-06-00199 (Beilstein Handbook Reference)
    • Q-101197
    • F2191-0103
    • HY-W004615
    • 88-13-1
    • NSC 66314
    • CS-W004615
    • Thiophene-3-formic acid
    • CHEMBL164585
    • PS-5325
    • 3-THENOIC ACID [MI]
    • NCIOpen2_000030
    • MFCD00005467
    • PB18386
    • LS-152973
    • 3-thiophenecarboxylic
    • BDBM50074328
    • STK373639
    • BIDD:GT0807
    • BP-20550
    • Z147647094
    • AKOS000276783
    • BRN 0001994
    • YNVOMSDITJMNET-UHFFFAOYSA-
    • EN300-22996
    • UNII-6V3012Q6BE
    • HMS1738H11
    • DTXSID40236745
    • InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • SY001582
    • NSC-66314
    • Q27265560
    • β-Thiophenecarboxylic acid
    • β-Thiophenic acid
    • 3-Thiophenecarboxylic acid,98%
    • DTXCID70159236
    • ALBB-012106
    • 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
    • DB-016025
    • NS00039243
    • TX0
    • MDL: MFCD00005467
    • Inchi: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • InChI-sleutel: YNVOMSDITJMNET-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CSC=1)O
    • BRN: 0001994

Berekende eigenschappen

  • Exacte massa: 127.99300
  • Monoisotopische massa: 127.9932
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 1
  • Complexiteit: 103
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 65.5

Experimentele eigenschappen

  • Kleur/vorm: 针状结晶。能随水蒸气挥发
  • Dichtheid: 1.305 (estimate)
  • Smeltpunt: 136.0 to 141.0 deg-C
  • Kookpunt: 271°C at 760 mmHg
  • Vlampunt: 117.8℃
  • Brekindex: 1.5160 (estimate)
  • Oplosbaarheid: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
  • Waterverdelingscoëfficiënt: 4.3 g/L (25 ºC)
  • PSA: 65.54000
  • LogboekP: 1.44630
  • Merck: 9279
  • pka: 4.1(at 25℃)
  • Oplosbaarheid: 微溶于水(25℃,0.43g/100g)。

Thiophene-3-carboxylic acid Beveiligingsinformatie

Thiophene-3-carboxylic acid Douanegegevens

  • HS-CODE:29349990
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Thiophene-3-carboxylic acid Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Ethyl acetate ;  10 h
Referentie
Aerobic oxidation of alcohols under visible light irradiation of fluorescent lamp
Hirashima, Shin-ichi; et al, Green Chemistry, 2007, 9(4), 318-320

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water
Referentie
3-Thenoic acid
Campaigne, E. E.; et al, Organic Syntheses, 1953, 33, 94-5

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water
Referentie
3-Substituted thiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 1555-8

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Referentie
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; et al, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -80 °C
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
Referentie
Tuning of electronic properties of novel donor-acceptor polymers containing oligothiophenes with electron-withdrawing ester groups
Imae, Ichiro ; et al, Polymer Bulletin (Heidelberg, 2021, 78(5), 2341-2355

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
Referentie
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Referentie
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: 1,4-Dioxane ;  8 h, 20 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium Solvents: Acetonitrile ,  Water ;  8 h, rt
Referentie
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referentie
Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters
Han, Wei; et al, Synthesis, 2015, 47(13), 1861-1868

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide Solvents: Acetic acid
Referentie
Preparation of thiophenecarboxylic acids
, Japan, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: p-Xylene
Referentie
Enzymic oxidation of methyl groups in heteroarenes: a versatile method for the preparation of heteroaromatic carborylic acids
Kiener, Andreas, Angewandte Chemie, 1992, 104(6), 748-9

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Tetraethylammonium iodide ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite ,  Cuprous chloride Solvents: Water
Referentie
Synthesis of Novel Substituted Thienothiazines
Punk, Peter, 1977, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Referentie
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Benzene
Referentie
Photolyses of bis(2-thiophenecarbonyl) and bis(3-thiophenecarbonyl) peroxides in benzene. Production of biphenyl from the solvent benzene controlled by the photolysis rate
Urano, Toshiyuki; et al, Chemistry Letters, 1983, (6), 867-70

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Productiemethode 18

Reactievoorwaarden
1.1 Catalysts: Oxygen ,  Hydrogen bromide Solvents: Ethyl acetate ;  10 h
Referentie
Aerobic photo-oxidation of alcohols in the presence of a catalytic inorganic bromo source
Hirashima, Shin-Ichi; et al, Tetrahedron, 2006, 62(33), 7887-7891

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  cooled; 3 min; 30 min
Referentie
Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers
Pal, Bikash; et al, Macromolecules (Washington, 2007, 40(23), 8189-8194

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
Referentie
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Cesium fluoride Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: 1,4-Dioxane ;  10 - 30 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2
Ukai, Kazutoshi; et al, Journal of the American Chemical Society, 2006, 128(27), 8706-8707

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Water ,  Oxygen Catalysts: Carbon tetrabromide Solvents: Ethyl acetate ;  20 h
Referentie
Catalytic aerobic photooxidative cleavage of carbon-carbon triple bonds using carbon tetrabromide
Yamaguchi, Tomoaki; et al, Synlett, 2013, 24(5), 607-610

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Cesium fluoride ,  7,7,8,8-Tetraethylbicyclo[4.2.0]disil-1,3,5-triene Solvents: Dimethylformamide ;  1 atm, 0 °C; 2 h, 1 atm, rt
Referentie
A Strained Disilane-Promoted Carboxylation of Organic Halides with CO2 under Transition-Metal-Free Conditions
Mita, Tsuyoshi; et al, Organic Letters, 2015, 17(21), 5276-5279

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Sodium dichromate Solvents: Water ;  8 h, 200 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referentie
Oxidation of methylthiophenes to thiophenecarboxylic acids
Kim, Su Jin; et al, Bulletin of the Korean Chemical Society, 2009, 30(11), 2789-2791

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Acetone ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
Aerobic photooxidative cleavage of 1,3-diketones to carboxylic acids using 2-chloroanthraquinone
Tachikawa, Yuma; et al, Tetrahedron Letters, 2013, 54(46), 6218-6221

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Ethyl acetate ;  24 h
Referentie
Catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine
Tada, Norihiro; et al, Synlett, 2011, (19), 2896-2900

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  26 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; et al, Journal of Organic Chemistry, 2017, 82(7), 3781-3786

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Tetraethylammonium iodide ,  Lithium acetate ,  Manganese Catalysts: Cobalt dibromide ,  2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline Solvents: Dimethylacetamide ;  12 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
Referentie
Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2
Wang, Yanwei; et al, Chemical Communications (Cambridge, 2020, 56(92), 14416-14419

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Diethylzinc Solvents: Dimethyl sulfoxide ,  Toluene ;  16 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Referentie
Diethylzinc-promoted carboxylation of aryl/alkenyl boronic acids with CO2
Tang, Tingyu; et al, Organic & Biomolecular Chemistry, 2023, 21(44), 8849-8856

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Reagents: 2,2′-Anhydrouridine ;  12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referentie
Copper-catalyzed aerobic oxidative synthesis of aromatic carboxylic acids
Yang, Daoshan; et al, Chemical Communications (Cambridge, 2011, 47(8), 2348-2350

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

Productiemethode 32

Reactievoorwaarden
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Referentie
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Thiophene-3-carboxylic acid Raw materials

Thiophene-3-carboxylic acid Preparation Products

Thiophene-3-carboxylic acid Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:88-13-1)Thiophene-3-carboxylic acid
Ordernummer:A10484
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:26
Prijs ($):305.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:88-13-1)3-Thiophenezoic acid
Ordernummer:sfd13370
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:36
Prijs ($):discuss personally
E-mail:sales2@senfeida.com

Thiophene-3-carboxylic acid Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:88-13-1)Thiophene-3-carboxylic acid
A10484
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):305.0
E-mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-13-1)3-Thiophenezoic acid
sfd13370
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
E-mail